molecular formula C12H15N3O B263501 N-(1H-benzimidazol-2-yl)-2-methylbutanamide

N-(1H-benzimidazol-2-yl)-2-methylbutanamide

货号 B263501
分子量: 217.27 g/mol
InChI 键: MDYOSPUZIZZDCN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1H-benzimidazol-2-yl)-2-methylbutanamide, commonly known as BIM-1, is a chemical compound that belongs to the class of benzimidazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.

作用机制

The mechanism of action of BIM-1 involves the inhibition of the proteasome, a cellular complex that is responsible for the degradation of proteins. BIM-1 binds to the active site of the proteasome, preventing the degradation of proteins that are essential for the survival of cancer cells. This leads to the accumulation of toxic proteins within the cancer cells, ultimately resulting in their death.
Biochemical and Physiological Effects
BIM-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the proliferation and migration of cancer cells, as well as angiogenesis, the formation of new blood vessels that supply nutrients to tumors. BIM-1 has also been shown to exhibit anti-inflammatory properties, reducing inflammation in various tissues.

实验室实验的优点和局限性

One of the main advantages of BIM-1 for lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, BIM-1 has a relatively short half-life, which may limit its efficacy in vivo. Additionally, the proteasome is involved in many cellular processes, and the inhibition of the proteasome by BIM-1 may lead to off-target effects.

未来方向

There are several future directions for the research on BIM-1. One area of focus is the development of more potent and selective proteasome inhibitors based on the structure of BIM-1. Another area of focus is the investigation of the combination of BIM-1 with other chemotherapy drugs to enhance their efficacy. Additionally, the potential of BIM-1 as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders, warrants further investigation.
Conclusion
In conclusion, BIM-1 is a promising compound for scientific research, particularly in the field of cancer research. Its inhibition of the proteasome has been shown to induce apoptosis and inhibit the proliferation and migration of cancer cells. While there are limitations to its use, such as its short half-life and potential off-target effects, the future directions for research on BIM-1 are promising and may lead to the development of more effective cancer therapies.

合成方法

The synthesis of BIM-1 involves the reaction of 2-methylbutanoyl chloride with 2-aminobenzimidazole in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure BIM-1. The synthesis method of BIM-1 is relatively simple and can be easily scaled up for large-scale production.

科学研究应用

BIM-1 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. BIM-1 has also been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin.

属性

分子式

C12H15N3O

分子量

217.27 g/mol

IUPAC 名称

N-(1H-benzimidazol-2-yl)-2-methylbutanamide

InChI

InChI=1S/C12H15N3O/c1-3-8(2)11(16)15-12-13-9-6-4-5-7-10(9)14-12/h4-8H,3H2,1-2H3,(H2,13,14,15,16)

InChI 键

MDYOSPUZIZZDCN-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=NC2=CC=CC=C2N1

规范 SMILES

CCC(C)C(=O)NC1=NC2=CC=CC=C2N1

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。